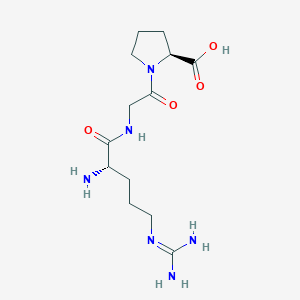
L-Proline, L-arginylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, L-arginylglycyl- is a compound that combines the amino acids L-proline, L-arginine, and glycine. These amino acids play crucial roles in various biological processes. L-Proline is known for its role in collagen synthesis and maintaining the structural integrity of tissues . L-Arginine is a precursor for nitric oxide, which is vital for vascular health . Glycine is involved in protein synthesis and has various metabolic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, L-arginylglycyl- typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU or DIC and bases like DIPEA .
Industrial Production Methods: Industrial production of such peptides often employs automated peptide synthesizers that can handle large-scale synthesis. The process involves protecting groups to prevent unwanted side reactions and purification steps like HPLC to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: L-Proline, L-arginylglycyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of peptide bonds can lead to the formation of amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oximes, while reduction can yield amines .
Scientific Research Applications
L-Proline, L-arginylglycyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of L-Proline, L-arginylglycyl- involves its interaction with various molecular targets:
L-Proline: Acts as a structural component in collagen, influencing tissue repair and integrity.
Glycine: Functions as a neurotransmitter and is involved in the synthesis of proteins and other biomolecules.
Similar Compounds:
L-Proline analogues: Such as L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline.
L-Arginine analogues: Such as L-citrulline and L-ornithine.
Glycine analogues: Such as sarcosine and N-methylglycine.
Uniqueness: L-Proline, L-arginylglycyl- is unique due to its combination of amino acids, each contributing distinct biological functions. This combination can enhance its potential therapeutic applications, making it a valuable compound for research and industrial use .
Properties
| 76046-40-7 | |
Molecular Formula |
C13H24N6O4 |
Molecular Weight |
328.37 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H24N6O4/c14-8(3-1-5-17-13(15)16)11(21)18-7-10(20)19-6-2-4-9(19)12(22)23/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 |
InChI Key |
ZATRYQNPUHGXCU-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


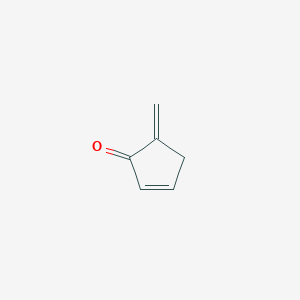

![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
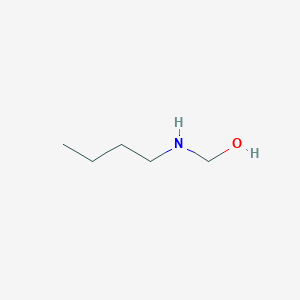
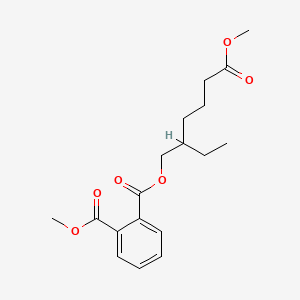
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)


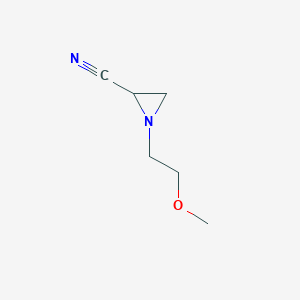
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
